REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[N:4]([CH:8]=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Li]CCCC.CCCCCC.[I:22]I>C1COCC1>[Cl:1][C:2]1[C:3]2[N:4]([C:8]([I:22])=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C=CN1)C=NC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at the same temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched by 2 mL saturated aq. solution of NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was used in next step without further purification
|
Type
|
CUSTOM
|
Details
|
HPLC: tR=2.70 min (OpenLynx, polar—5 min)
|
Duration
|
5 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |